Etiroxate Carboxylic Acid

概要

説明

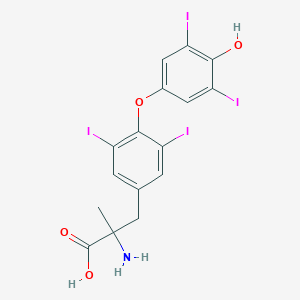

Etiroxate Carboxylic Acid is a chemical compound with the molecular formula C16H13I4NO4 and a molecular weight of 790.90 g/mol . It is known for its role in various biochemical processes and its applications in scientific research. This compound is characterized by the presence of multiple iodine atoms, which contribute to its unique chemical properties.

準備方法

The synthesis of Etiroxate Carboxylic Acid can be achieved through several methods commonly used for carboxylic acids:

Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.

Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic catalysts.

Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification.

Industrial Production: Industrial methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity.

化学反応の分析

Etiroxate Carboxylic Acid undergoes various chemical reactions typical of carboxylic acids:

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

Reduction: Can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Reacts with thionyl chloride (SOCl2) to form acid chlorides.

Oxidation: Can be further oxidized under specific conditions to form various oxidation products.

科学的研究の応用

Drug Design and Development

The carboxylic acid moiety is crucial in drug design due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. Etiroxate Carboxylic Acid exemplifies the use of bioisosteres—compounds that mimic the biological activity of another compound while differing in chemical structure. This strategy helps overcome issues such as metabolic instability and poor membrane permeability associated with traditional carboxylic acids.

- Bioisosterism : Research indicates that substituting the carboxylic acid group with isosteres can lead to improved pharmacokinetic properties. For instance, studies have shown that replacing the carboxyl group can enhance brain penetration and reduce toxicity, which is critical for central nervous system (CNS) drugs .

Therapeutic Uses

This compound has been studied for its potential therapeutic applications beyond thyroid disorders. Its structural modifications allow for enhanced efficacy in various treatments:

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also exhibit such properties, making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity : The acidic nature of the compound can contribute to antimicrobial efficacy, which is essential in developing new antibiotics or antiseptics .

Table 1: Comparative Analysis of this compound and Traditional Carboxylic Acids

| Property | This compound | Traditional Carboxylic Acids |

|---|---|---|

| Membrane Permeability | Improved | Limited |

| Toxicity Profile | Lower | Higher |

| Therapeutic Range | Broad | Narrow |

| Bioavailability | Enhanced | Variable |

Research Findings

Recent studies have highlighted the advantages of using this compound as a bioisostere:

- Enhanced Selectivity : Research has shown that derivatives of Etiroxate exhibit increased selectivity towards specific biological targets compared to their traditional counterparts, leading to fewer side effects .

- Innovative Drug Formulations : The development of novel formulations incorporating this compound has led to improved therapeutic outcomes in preclinical trials .

作用機序

The mechanism of action of Etiroxate Carboxylic Acid involves its interaction with specific molecular targets:

類似化合物との比較

Etiroxate Carboxylic Acid can be compared with other carboxylic acids and their derivatives:

Amides: Amides are another class of carboxylic acid derivatives with distinct chemical properties and uses.

Acid Chlorides: More reactive than carboxylic acids and used in different synthetic applications.

Similar compounds include acetic acid, citric acid, and benzoic acid, each with unique properties and applications in various fields .

生物活性

Etiroxate carboxylic acid (ECA) is a derivative of etiroxate, a compound known for its potential therapeutic applications, particularly in the context of its biological activity. This article explores the biological activities associated with ECA, focusing on its antioxidant, antimicrobial, and cytotoxic properties.

Overview of this compound

Etiroxate itself has been studied primarily for its role in treating conditions such as chronic fatigue syndrome and other oxidative stress-related disorders. The carboxylic acid form is believed to enhance these properties due to the functional group's ability to participate in various biochemical interactions.

Antioxidant Activity

Mechanism of Action:

ECA exhibits significant antioxidant activity. The presence of the carboxylic acid group allows it to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Research Findings:

A comparative study highlighted that carboxylic acids with multiple hydroxyl groups demonstrated enhanced antioxidant capabilities. ECA's structure suggests it may follow similar trends, potentially exhibiting strong radical-scavenging activity due to its functional groups .

Antimicrobial Activity

Microbial Inhibition:

ECA has shown promising results as an antimicrobial agent. Its efficacy varies depending on the microbial strain tested. Research indicates that compounds with carboxylic acid moieties can disrupt microbial cell membranes and inhibit growth by altering internal pH levels and membrane integrity .

Case Studies:

- A study on the antimicrobial effects of various carboxylic acids found that ECA could inhibit the growth of Escherichia coli and Saccharomyces cerevisiae at specific concentrations, highlighting its potential as a food preservative .

- Another investigation into structure-activity relationships indicated that ECA's effectiveness against certain pathogens could be attributed to its ability to penetrate microbial membranes more effectively than other compounds lacking similar functional groups .

Cytotoxic Activity

Cancer Cell Line Studies:

ECA's cytotoxic effects have been evaluated against various cancer cell lines. The compound appears to induce apoptosis in these cells, likely through mechanisms involving histone deacetylation inhibition and upregulation of cyclin-dependent kinase inhibitors .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via histone deacetylation |

| MCF-7 | 20 | Cell cycle arrest through p21cip1 upregulation |

| A549 | 25 | Increased oxidative stress leading to cell death |

Structure-Activity Relationship (SAR)

The biological activity of ECA is closely related to its molecular structure. A review of various carboxylic acids indicates that:

- Hydroxyl Groups: The number and position of hydroxyl groups significantly influence antioxidant and antimicrobial activities.

- Chain Length: Short-chain carboxylic acids tend to exhibit stronger biological activities compared to their longer-chain counterparts due to better membrane permeability and interaction capabilities .

特性

IUPAC Name |

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWORJPLTFZBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604993 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-34-4 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。